(E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of Substituents: The chloro-fluorobenzyl, methoxybenzylidene, and ethyl groups can be introduced through nucleophilic substitution, condensation, and alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution of the chloro group may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets and its effects on cellular processes.
Medicine
In medicine, triazole derivatives are often explored for their potential therapeutic applications. This compound may be evaluated for its efficacy and safety in treating various diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through inhibition, activation, or modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. Examples may include:
- (E)-4-((4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- (E)-4-((4-((2-fluorobenzyl)oxy)-3-methoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. This can make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O2S/c1-3-18-23-24-19(28)25(18)22-10-12-7-8-16(17(9-12)26-2)27-11-13-14(20)5-4-6-15(13)21/h4-10H,3,11H2,1-2H3,(H,24,28)/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQADJFMIWHTTP-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.